molecular formula C2H20N2NiO4+6 B1234041 tetraaqua(ethane-1,2-diamine)nickel(II)

tetraaqua(ethane-1,2-diamine)nickel(II)

Cat. No. B1234041
M. Wt: 194.89 g/mol
InChI Key: VYZQVJMBWRQERX-UHFFFAOYSA-R
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraaqua(ethane-1,2-diamine)nickel(2+) is a nickel coordination entity.

Scientific Research Applications

Coordination Chemistry

Tetraaqua(ethane-1,2-diamine)nickel(II) has been extensively studied in coordination chemistry. For instance, Kitagawa et al. (1974) explored the stereospecific coordination of optically active tetramines with nickel(II), forming octahedral and square planar complexes (Kitagawa, S., Murakami, T., & Hatano, M., 1974).

Catalysis

This compound has also found applications in catalysis. Bezaatpour et al. (2011) synthesized nickel(II) Schiff-base complexes and immobilized them on clay, demonstrating their effectiveness as catalysts for cyclooctene oxidation (Bezaatpour, A., Amiri, M., & Jahed, V., 2011).

Magnetic and Structural Analysis

The compound's role in magnetic and structural studies is noteworthy. Morgan and Curtis (1980) investigated nickel(II) compounds with tetradentate β-imino amine ligands, providing insight into their singlet ground state and antiferromagnetism properties (Morgan, K. & Curtis, N., 1980).

Heterobimetallic Assemblies

It's also significant in heterobimetallic assembly research. Němec et al. (2011) described syntheses and structures of nickel(II) complexes as tetradentate blocking ligands in heterobimetallic assemblies, showing weak antiferromagnetic exchange (Němec, I., et al., 2011).

Superoxide Dismutase Activity

Furthermore, Patel et al. (2010) synthesized nickel(II) complexes with tri-tetradentate ligands, revealing their catalytic activity in the dismutation of superoxide, indicating potential biomedical applications (Patel, R. N., et al., 2010).

properties

Product Name

tetraaqua(ethane-1,2-diamine)nickel(II)

Molecular Formula

C2H20N2NiO4+6

Molecular Weight

194.89 g/mol

IUPAC Name

tetraoxidanium;ethane-1,2-diamine;nickel(2+)

InChI

InChI=1S/C2H8N2.Ni.4H2O/c3-1-2-4;;;;;/h1-4H2;;4*1H2/q;+2;;;;/p+4

InChI Key

VYZQVJMBWRQERX-UHFFFAOYSA-R

Canonical SMILES

C(CN)N.[OH3+].[OH3+].[OH3+].[OH3+].[Ni+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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